molecular formula C14H12F3N3O B2793050 N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034396-40-0

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2793050
CAS No.: 2034396-40-0
M. Wt: 295.265
InChI Key: AQYBBSWWYFOOGP-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS: 2034396-40-0) is a benzamide derivative with a molecular formula of C₁₄H₁₂F₃N₃O and a molecular weight of 295.26 g/mol . The compound features a trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide core and a pyrimidin-5-yl ethyl group linked via an amide bond. This structure is characteristic of small molecules designed for targeted interactions with enzymes or receptors, particularly in oncology and inflammation research.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)12-3-1-2-11(6-12)13(21)20-5-4-10-7-18-9-19-8-10/h1-3,6-9H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBBSWWYFOOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as formamidine and β-diketones.

    Ethylation: The pyrimidine intermediate is then subjected to an ethylation reaction using ethyl halides under basic conditions to form the N-(2-(pyrimidin-5-yl)ethyl) intermediate.

    Amidation: The final step involves the reaction of the N-(2-(pyrimidin-5-yl)ethyl) intermediate with 3-(trifluoromethyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of trifluoromethylated benzamides with biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) References
This compound C₁₄H₁₂F₃N₃O 295.26 -CF₃ (benzamide 3-position); pyrimidin-5-yl ethyl Not reported
Eliapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-tetrahydrofuran-3-yloxy]-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) C₂₄H₂₄F₃N₅O₃S 527.54 -CF₃ (pyrimidine); thiazolyl; tetrahydrofuran-3-yloxy IC₅₀ = 7 nM (Purinoreceptor antagonist)
N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-trifluoromethyl-3-hydroxybenzamide (TP V) C₁₇H₁₂ClF₆N₃O₂ 451.74 -CF₃ (pyridine and benzamide); Cl; hydroxyl (3-position) Not reported
N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-trifluoromethyl-6-hydroxybenzamide (TP VI) C₁₇H₁₂ClF₆N₃O₂ 451.74 -CF₃ (pyridine and benzamide); Cl; hydroxyl (6-position) Not reported
6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (BK44524) C₁₁H₁₀N₄O₂ 230.22 Hydroxyl (pyrimidine 6-position); 4-methylpyridin-2-yl Not reported

Key Structural Differences and Implications

Substituent Positioning: The hydroxyl group in TP V and TP VI (at benzamide 3- or 6-position) may enhance hydrogen bonding with target proteins compared to the non-hydroxylated parent compound . Eliapixant introduces a thiazolyl group and tetrahydrofuran-3-yloxy chain, increasing steric bulk and likely improving metabolic stability over simpler analogs like the target compound .

Pyridine vs. Pyrimidine Moieties :

  • TP V/TP VI use a chloro-trifluoromethylpyridine group, while the target compound and eliapixant employ pyrimidine . Pyrimidine’s nitrogen-rich structure may improve solubility or alter binding kinetics .

Biological Activity :

  • Eliapixant’s IC₅₀ of 7 nM highlights the impact of additional substituents (e.g., thiazolyl) on potency . The target compound’s lack of reported activity suggests further experimental validation is needed.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Intermediate : A condensation reaction involving formamidine and β-diketones yields the pyrimidine ring.
  • Ethylation : The pyrimidine intermediate undergoes ethylation using ethyl halides under basic conditions.
  • Amidation : The final product is obtained by reacting the ethylated pyrimidine with 3-(trifluoromethyl)benzoic acid in the presence of coupling agents like EDCI and a base such as triethylamine.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including:

  • PC3 (Prostate cancer)
  • K562 (Chronic myeloid leukemia)
  • HeLa (Cervical cancer)
  • A549 (Lung cancer)

In these tests, the compound showed significant cytotoxicity at concentrations around 5 µg/mL, although its efficacy was lower than that of doxorubicin, a standard chemotherapeutic agent .

Antifungal Activity

The compound also demonstrated antifungal properties. In vitro tests revealed that it had strong inhibitory effects against several fungal strains, such as:

  • Botrytis cinerea : Inhibition rates reached up to 100% for certain derivatives.
  • Sclerotinia sclerotiorum : Comparable inhibition rates to established fungicides like tebuconazole .

Insecticidal Activity

Insecticidal assays against Spodoptera frugiperda and Mythimna separata indicated that the compound exhibited moderate insecticidal activity, with mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL .

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving binding affinity to biological targets.
  • Pyrimidine Ring : Facilitates hydrogen bonding and π-π stacking interactions with macromolecules such as proteins and nucleic acids.

These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Study on Trifluoromethyl Pyrimidine Derivatives

A comprehensive study evaluated a series of trifluoromethyl pyrimidine derivatives, including this compound. The study highlighted:

CompoundAnticancer ActivityAntifungal ActivityInsecticidal Activity
5aModerate against PC3High against B. cinereaModerate against S. frugiperda
5bLowExcellent against B. cinereaLow
5cHighModerateHigh

This table summarizes the comparative biological activities observed in various tests .

Q & A

Q. Key Considerations :

  • Catalyst selection (e.g., palladium for cross-couplings).
  • Solvent effects (polar aprotic solvents like DMF enhance nucleophilic substitution).

Basic: How is this compound structurally characterized?

Answer:
Characterization involves:

Spectroscopic Analysis :

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., trifluoromethyl at δ ~120 ppm in 13^13C) and pyrimidine ring integration .
  • HRMS : Exact mass verification (e.g., [M+H]+^+ calculated for C15_{15}H13_{13}F3_3N3_3O: 316.1062).

X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of pyrimidine rings) .

Q. Example SAR Insight :

  • Pyrimidine ethyl spacers enhance target binding vs. shorter chains.
  • Trifluoromethyl improves metabolic stability but may reduce solubility .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?

Answer:

Root-Cause Analysis :

  • Purity Check : Analyze starting materials via HPLC (e.g., amine nucleophile degradation).
  • Kinetic Studies : Monitor reaction intermediates by LC-MS to identify stalled steps .

DOE Optimization : Vary temperature (e.g., 25°C vs. 60°C), solvent (DCM vs. THF), and catalyst loading to identify optimal conditions .

Case Study : Lower yields in amide coupling were traced to residual moisture; adding molecular sieves improved yields by 25% .

Advanced: What computational approaches predict this compound interactions with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses (e.g., pyrimidine moiety in ATP-binding pockets) .

MD Simulations : GROMACS or AMBER to assess binding stability (e.g., RMSD < 2 Å over 100 ns).

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding data .

Advanced: What experimental methods determine solubility and stability of this compound?

Answer:

Solubility :

  • HPLC-UV : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Nephelometry : Quantify precipitation thresholds .

Stability :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and varied pH (1–13) with LC-MS monitoring .

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